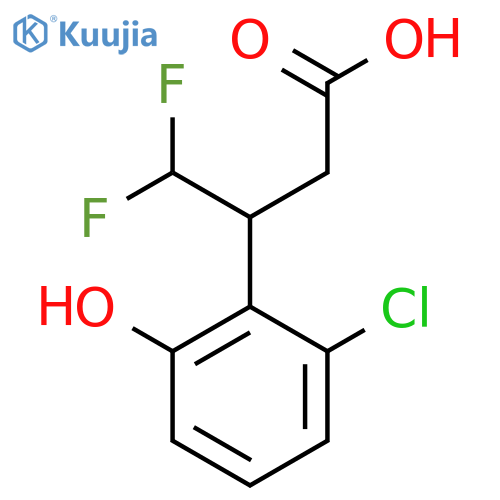Cas no 2228283-62-1 (3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid)

2228283-62-1 structure
商品名:3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid
- EN300-1949724
- 2228283-62-1
-
- インチ: 1S/C10H9ClF2O3/c11-6-2-1-3-7(14)9(6)5(10(12)13)4-8(15)16/h1-3,5,10,14H,4H2,(H,15,16)
- InChIKey: RGHXZDXIWWMXTR-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1C(C(F)F)CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 250.0208282g/mol
- どういたいしつりょう: 250.0208282g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1949724-0.5g |
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid |
2228283-62-1 | 0.5g |
$1165.0 | 2023-09-17 | ||
| Enamine | EN300-1949724-10.0g |
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid |
2228283-62-1 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1949724-1g |
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid |
2228283-62-1 | 1g |
$1214.0 | 2023-09-17 | ||
| Enamine | EN300-1949724-0.05g |
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid |
2228283-62-1 | 0.05g |
$1020.0 | 2023-09-17 | ||
| Enamine | EN300-1949724-0.25g |
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid |
2228283-62-1 | 0.25g |
$1117.0 | 2023-09-17 | ||
| Enamine | EN300-1949724-0.1g |
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid |
2228283-62-1 | 0.1g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1949724-1.0g |
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid |
2228283-62-1 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1949724-10g |
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid |
2228283-62-1 | 10g |
$5221.0 | 2023-09-17 | ||
| Enamine | EN300-1949724-5.0g |
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid |
2228283-62-1 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1949724-2.5g |
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid |
2228283-62-1 | 2.5g |
$2379.0 | 2023-09-17 |
3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
2228283-62-1 (3-(2-chloro-6-hydroxyphenyl)-4,4-difluorobutanoic acid) 関連製品
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
